Compound Description: N-hydroxyl methyl phthalimide (HMP) is an organic compound that can react with phenolic derivatives. It serves as a precursor for synthesizing various phthalimide derivatives, including ligands used in the formation of metal complexes. []Relevance: N-hydroxyl methyl phthalimide (HMP) is a crucial starting material for synthesizing the target compound, 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide. []
Compound Description: This compound is a ligand synthesized using N-hydroxyl methyl phthalimide (HMP) and a phenolic derivative. It acts as a chelating agent, forming complexes with transition metal ions like Cu2+, Co2+, Ni2+, Zn2+, and Mn2+. These metal complexes have demonstrated antimicrobial activity, particularly against plant pathogens. []Relevance: This compound shares the same 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl substructure with the target compound, 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide. Additionally, both compounds are synthesized using N-hydroxyl methyl phthalimide (HMP) as a starting material and explored for their potential biological activities. []
Compound Description: CPPHA is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), meaning it enhances the receptor's activity when an agonist binds to it. It exerts its effects by binding to a novel allosteric site on mGluR5, distinct from the binding site of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a known negative allosteric modulator of this receptor. [, , , , ]Relevance: CPPHA shares a very similar structure with the target compound, 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide. Both compounds possess a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group attached to a phenyl ring, which is further linked to a benzamide moiety. The primary structural difference lies in the substituent on the benzamide nitrogen. [, , , , ]
Compound Description: This compound is characterized by a layer structure in its crystal form, with two benzene rings in the molecule arranged parallel to each other. []Relevance: This compound, like the target compound, 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide, incorporates the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety, indicating they belong to the same broad chemical class. []
Compound Description: The crystal packing of this compound is stabilized by a three-dimensional network of C-H…O/π contacts, with some oxygen atoms participating in trifurcated, four-centered interactions. []Relevance: This compound shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl structural motif with the target compound, 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide, highlighting their related chemical nature. []
Compound Description: These compounds serve as reagents for transforming alcohols into alkylated carbazates or hydrazines. They can be synthesized from phthalic anhydride by reacting it with tert-butyl carbazate or benzyl carbazate, respectively. []Relevance: These compounds belong to the same chemical class as the target compound, 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide, sharing the common 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl substructure. []
Compound Description: Lenalidomide is the international non-proprietary name for 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)-piperidine-2,6-dione. Its crystalline β-modification is characterized by specific interplanar distances and corresponding intensities, as well as two thermal effects observed in its DSC curve: an exothermic effect at 174.9±0.5°C and an endothermic effect at 267.7±0.5°C. [, , ]Relevance: Like the target compound, 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide, lenalidomide contains a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group, suggesting a structural relationship. Furthermore, lenalidomide is a known immunomodulator and anti-angiogenic agent used in treating multiple myeloma. [, , ]
Compound Description: The crystal structure of this compound reveals it consists solely of C14H11NO6 molecules, with covalent bond lengths and angles falling within typical ranges. [, ] Relevance: This compound shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl structural element with the target compound, 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide, indicating a common structural motif. [, ]
Compound Description: In this compound, the cyclohexene ring adopts a distorted chair conformation. Intra- and intermolecular hydrogen bonds contribute to the stability of the crystal packing. []Relevance: This compound shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl core structure with the target compound, 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide, highlighting their structural similarity within the same chemical class. []
Compound Description: These oxepine and pyran derivatives are synthesized from indan-1,3-dione using a novel two-step method under straightforward reaction conditions. [, ]Relevance: While these compounds do not share the same core structure with 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide, they are structurally related through the presence of a dihydro-dioxo-indene moiety, which is similar to the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group in the target compound. This suggests a potential connection in terms of synthetic strategies or chemical properties. [, ]
Compound Description: Lenalidomide is a chemotherapy drug primarily used to treat multiple myeloma. It functions by inhibiting angiogenesis and modulating the immune system to target and destroy cancer cells. []Relevance: Lenalidomide is structurally related to the target compound, 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide, through the shared 4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl moiety. This suggests a potential overlap in their chemical properties or biological activities. []
Compound Description: These compounds are 1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one azomethine derivatives that exhibit anticonvulsant activity, potentially by interacting with benzodiazepine receptors. []Relevance: Although these compounds do not share the same core structure with the target compound, 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide, their shared property of interacting with neurological targets suggests a possible connection in terms of their mechanisms of action or biological effects. []
Compound Description: This compound's structure, synthesized by reacting ethyl 2-(6-amino-7-fluoro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl) butanoate with 4,5,6,7-tetraydrophthalic anhydride, has been confirmed through X-ray single-crystal diffraction. It crystallizes in the monoclinic system, space group P21/n. [] Relevance: Similar to the target compound, 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide, this compound features a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group. This suggests a structural relationship and possibly shared synthetic pathways or chemical behaviors. []
Compound Description: These compounds were synthesized by reacting luminol with either 1,3-cyclohexanedione or malononitrile and aromatic aldehydes. The reactions were catalyzed by 2-1′-methylimidazolium-3-yl-1-ethyl sulfate. [] Relevance: While structurally distinct from the target compound, 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide, these compounds are included because they are synthesized using similar reaction conditions and reagents. The use of 2-1′-methylimidazolium-3-yl-1-ethyl sulfate as a catalyst in these reactions highlights a potential commonality in synthetic approaches, suggesting these compounds might share some chemical reactivity patterns with the target compound. []
Compound Description: This series of 15 novel analogs was designed and synthesized as potential HIV-1 reverse transcriptase inhibitors. []Relevance: These compounds share a significant structural resemblance to the target compound, 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide. Both contain a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group linked to a propanamide moiety. The main difference lies in the substituents on the propanamide nitrogen and the presence or absence of a substituent on the phenyl ring. This structural similarity suggests potential overlap in their chemical properties, binding affinities, or biological activities. [, ]
Compound Description: These compounds, belonging to the thiourea and 1,3-thiazolidine-3-carbothioamide classes, were investigated for their anticonvulsant activity and neurotoxicity profiles. [] Relevance: These compounds are structurally related to the target compound, 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide, by the presence of the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety. This structural similarity suggests a potential for similar pharmacological activity, particularly in the context of neurological effects. []
Compound Description: These compounds represent a new class of potent and selective inhibitors of protein kinase CK2. [] Relevance: These compounds share the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl core structure with the target compound, 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide. This structural similarity suggests they are likely synthesized through similar pathways and may share some pharmacological properties. []
Compound Description: JTC-801 is a novel, nonpeptide antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. It has demonstrated efficacy in blocking N/OFQ-induced pain responses. [, ] Relevance: Although structurally different from 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide, JTC-801's role as a NOP receptor antagonist highlights the importance of exploring diverse chemical structures for modulating specific biological targets, particularly in the context of pain management. [, ]
Compound Description: 6P is a promising anti-inflammatory agent belonging to the N-arylphthalimide class. []Relevance: Compound 6P shares a structural similarity with 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide, as both possess a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group attached to a benzene ring. This shared substructure suggests a potential for overlapping chemical properties or even biological activities. []
Compound Description: This group exhibits favorable inhibitory activity against collagenase and gelatinase, two matrix metalloproteinases (MMPs). [] Relevance: This compound is structurally similar to 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide. Both compounds share a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety. This structural resemblance might indicate a shared capability for interacting with similar biological targets. []
Compound Description: These compounds are benzamide derivatives that act as positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 5 (mGlu5). These PAMs do not bind to the MPEP allosteric site. VU0357121 exhibits potent PAM activity, while VU0365396 represents a neutral allosteric ligand at a non-MPEP site. [] Relevance: Despite not sharing the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group, these compounds are included due to their activity as mGlu5 PAMs. Since 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide shares structural similarities with other mGlu5 PAMs like CPPHA, these benzamide derivatives offer valuable insights into alternative chemical scaffolds and their potential for modulating mGlu5 activity. []
1-(5-methyl-4H-pyrazol-3-yl) methanamine
Compound Description: This compound is synthesized using a multi-step process starting with phthalimide and chloroacetyl chloride. It displays notable antibacterial activity compared to standard drugs. []Relevance: While not structurally identical to 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide, this compound is included because it shares a similar synthetic origin, utilizing phthalimide as a key starting material. []
Compound Description: This series of triazolo-/thiadiazolo-benzoxazines has been synthesized and evaluated for potential antibacterial activity. []Relevance: Although these compounds are not direct analogs of 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide, they highlight the exploration of heterocyclic structures with potential medicinal applications. Their inclusion underscores the relevance of investigating various heterocyclic frameworks, like the phthalimide derivative in the target compound, for developing new therapeutic agents. []
Compound Description: These phthalimide derivatives were designed as potential drug candidates for treating sickle cell anemia. [, ]Relevance: These compounds are closely related to 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide, sharing the central 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety. This structural similarity suggests they might be synthesized through similar routes and may exhibit overlapping pharmacological properties. [, ]
Compound Description: This compound is a key intermediate in synthesizing substituted 3‐(phthalazine‐1‐ylamino)alkanoic acid derivatives containing an imidoxy moiety. These derivatives were subsequently screened for their antimicrobial activity. []Relevance: Although structurally distinct from the target compound, 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide, the synthesis of this compound and its derivatives highlights the exploration of structurally diverse molecules containing heterocyclic rings for potential therapeutic applications, particularly as antimicrobial agents. []
thien-3-yl-sulfonilaminocarboniltriazolinona
Compound Description: This compound is a component of herbicide formulations. [, ]Relevance: Although structurally dissimilar to 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide, this compound's presence in herbicide formulations emphasizes the importance of investigating diverse chemical structures for agricultural applications. [, ]
Compound Description: These aminoisoindoline compounds are used in treating cutaneous lupus. They function by modulating the immune system to reduce inflammation and suppress the overactive immune response associated with the disease. [, , ]Relevance: While these compounds are structurally distinct from 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide, they highlight the therapeutic potential of molecules with similar core structures, particularly in treating immune-related disorders. [, , ]
Compound Description: These compounds were synthesized as potential anti-HIV and anti-HBV agents. []Relevance: Although structurally distinct, these compounds and 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide demonstrate the exploration of structurally diverse compounds containing heterocyclic rings for potential antiviral activity. Their inclusion underscores the significance of investigating various heterocyclic frameworks, including phthalimide derivatives, in developing novel antiviral therapies. []
Compound Description: Dimethyl-W84 is a radiolabeled allosteric modulator with high potency at M2 muscarinic acetylcholine receptors, particularly when occupied by the antagonist N-methylscopolamine (NMS). [, ] Relevance: Despite lacking the exact core structure of 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzamide, dimethyl-W84's activity as a radioalloster for studying allosteric modulation of M2 receptors is noteworthy. It highlights the potential for using structurally related compounds to investigate receptor pharmacology and explore potential therapeutic targets. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.